molecular formula C10H8ClN3O2 B2519629 1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid CAS No. 1060795-68-7

1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid

Cat. No. B2519629
M. Wt: 237.64
InChI Key: IXVDFYBOWMWBNA-UHFFFAOYSA-N
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Description

The compound "1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are used in various chemical reactions to synthesize novel compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves multicomponent reactions, as seen in the study of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole, which reacts with pyruvic acid and aldehydes to form unexpected furanone derivatives instead of the anticipated triazolopyrimidine or triazolylpyrrolone derivatives . Another example is the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was achieved through a five-step process starting from 4-chlorobenzenamine . Additionally, the synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines has been reported as a highly regioselective and one-pot process .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and the phenyl rings, and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cycloadditions, which are a common method for constructing the triazole ring. An example is the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which avoids the Dimroth rearrangement and allows for the preparation of triazole-based scaffolds . The reactivity of these compounds can lead to the formation of biologically active molecules, such as HSP90 inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystallization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate in an orthorhombic system with specific unit-cell parameters was determined by X-ray powder diffraction . The solubility, melting point, and stability of these compounds can vary significantly, affecting their potential applications in pharmaceuticals and other industries.

Scientific Research Applications

Corrosion Inhibition

One notable application of triazole derivatives closely related to 1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid is in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been investigated for its efficiency in inhibiting corrosion of mild steel in acidic media. These studies, utilizing electrochemical methods and weight loss measurements, demonstrate the compound's effectiveness as a corrosion inhibitor, particularly in hydrochloric acid, with inhibition efficiencies reaching up to 99% (Lagrenée et al., 2002).

Molecular Synthesis and Biological Activity

Triazole derivatives are pivotal in synthesizing diverse biological and chemically active compounds. An example includes the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as building blocks for peptidomimetics and biologically active compounds. This approach overcomes challenges like the Dimroth rearrangement, facilitating the preparation of triazole-based scaffolds with potential inhibitory activity against HSP90, showcasing the versatility of triazole compounds in drug discovery (Ferrini et al., 2015).

Antifungal and Anti-inflammatory Agents

Further research into triazole derivatives, such as the synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines), highlights their potential as antifungal and anti-inflammatory agents. This demonstrates the utility of triazole chemistry in developing new therapeutics with specific biological activities (El Shehry et al., 2010).

Adsorption Studies

The adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid provides insight into their mechanism of action as corrosion inhibitors. Such studies reveal that these derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, exhibit significant inhibitory effects, with adsorption following Langmuir's adsorption isotherm model. This research underlines the importance of structural and electronic effects in determining the inhibition efficiencies of triazole derivatives (Bentiss et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDFYBOWMWBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

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